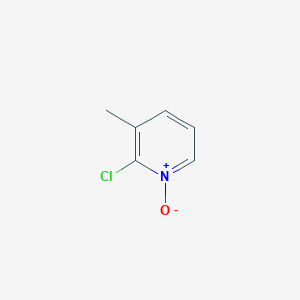

2-Chloro-3-methylpyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHMADNNOPPAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540605 | |

| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91668-83-6 | |

| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-methylpyridine 1-oxide (CAS: 91668-83-6)

This guide provides a comprehensive technical overview of 2-Chloro-3-methylpyridine 1-oxide, a key heterocyclic building block for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights beyond standard data sheets.

Introduction: The Strategic Importance of a Functionalized Pyridine N-Oxide

This compound (CAS No. 91668-83-6) is a specialized pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the unique reactivity conferred by the simultaneous presence of a chloro substituent, a methyl group, and an N-oxide functionality on the pyridine ring.

The N-oxide group is not merely a passive structural feature; it fundamentally alters the electronic landscape of the pyridine ring. It acts as a powerful electron-withdrawing group via resonance, which significantly activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack. This electronic modulation is the cornerstone of its utility, allowing for selective chemical transformations that are often challenging to achieve on the parent 2-chloro-3-methylpyridine.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in the laboratory.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below. These values are essential for reaction setup, solvent selection, and purification.

| Property | Value | Source(s) |

| CAS Number | 91668-83-6 | [1] |

| Molecular Formula | C₆H₆ClNO | [3] |

| Molecular Weight | 143.57 g/mol | [3] |

| Appearance | White powder | [3][4] |

| Purity (Assay) | ≥99.0% | [3][4] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [3][4] |

| Boiling Point | 316.8 ± 22.0 °C (Predicted) | [3][4] |

| Flash Point | 145.4 ± 22.3 °C | [3][4] |

| pKa | -0.52 ± 0.10 (Predicted) | [4] |

Spectroscopic Signature

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons (3H): Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position (ortho to the N-oxide) is expected to be the most downfield shifted due to the strong deshielding effect of the N-oxide group. - Methyl Protons (3H): A singlet in the upfield region (typically δ 2.3-2.6 ppm). |

| ¹³C NMR | - Aromatic Carbons (5C): Five distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon at the 2-position (bearing the chlorine) will be significantly influenced by both the halogen and the N-oxide. The C6 carbon is also expected to be significantly downfield. - Methyl Carbon (1C): A single peak in the aliphatic region (typically δ 15-20 ppm). |

| IR Spectroscopy | - N-O Stretch: A strong, characteristic absorption band typically appears in the 1200-1300 cm⁻¹ region. - Aromatic C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 143.57. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) will be observable for the molecular ion peak (M⁺ and M+2). |

Synthesis: The N-Oxidation Pathway

The primary and most direct method for preparing this compound is through the N-oxidation of its precursor, 2-chloro-3-methylpyridine.[7] This transformation is a cornerstone of pyridine chemistry.

Mechanism of N-Oxidation

The oxidation of the pyridine nitrogen is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of an acid catalyst (e.g., acetic acid or a phosphotungstic acid catalyst). The lone pair of electrons on the basic nitrogen atom attacks the electrophilic oxygen of the oxidizing agent, leading to the formation of the N-O bond and the release of the corresponding carboxylic acid or water as a byproduct.

Caption: General reaction scheme for the N-oxidation of 2-chloro-3-methylpyridine.

Experimental Protocol: N-Oxidation using H₂O₂

This protocol is a representative procedure adapted from general methods for pyridine N-oxidation.

Materials:

-

2-Chloro-3-methylpyridine (1.0 eq)

-

Hydrogen Peroxide (35% solution, ~3.0 eq)

-

Phosphotungstic acid catalyst (e.g., 5 mol%) or Glacial Acetic Acid (as solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup: To a solution of 2-chloro-3-methylpyridine in glacial acetic acid (or an appropriate solvent with a catalyst), add the hydrogen peroxide solution dropwise at room temperature. An initial exotherm may be observed; cooling with an ice bath may be necessary to maintain control.

-

Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for several hours (e.g., 5-8 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly add saturated NaHCO₃ solution to neutralize the excess acid and decompose any remaining hydrogen peroxide. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extraction: Once neutralized, transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final white powder product.

Reactivity and Synthetic Applications

The true value of this compound is realized in its subsequent reactions, which leverage the interplay of its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction pathway for this molecule is the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C2 position. The electron-withdrawing N-oxide group strongly activates this position, making the chloride an excellent leaving group for a wide range of nucleophiles. This reactivity is significantly higher than that of the non-oxidized parent compound.

Common nucleophiles include:

-

Amines (R-NH₂): To form 2-amino-3-methylpyridine derivatives.

-

Alkoxides (R-O⁻): To synthesize 2-alkoxy-3-methylpyridine derivatives.

-

Thiolates (R-S⁻): To produce 2-thioether-3-methylpyridine derivatives.

The SₙAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. The negative charge of this intermediate is delocalized onto the electronegative oxygen atom of the N-oxide, which provides a powerful thermodynamic driving force for the reaction.

Caption: The two-step mechanism for SₙAr reactions on the activated pyridine ring.

Deoxygenation

After performing the desired substitution at the C2 position, the N-oxide can be easily removed to revert to the standard pyridine ring. This "temporary activation" strategy is a powerful tool in pyridine synthesis. Common deoxygenation reagents include phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). This step makes this compound a functional equivalent (a synthon) for introducing nucleophiles at the 2-position of 3-methylpyridine under milder conditions.

Role in Drug Discovery

As a versatile building block, this compound is classified as a useful research chemical and an intermediate in drug discovery.[1][2] While specific public synthesis routes for marketed drugs may not explicitly name this exact N-oxide, its precursor, 2-chloro-3-methylpyridine, is a known intermediate for several antihistamines, including Loratadine and Desloratadine.[8] The N-oxide serves as a highly activated precursor to the functionalized pyridines that form the core of these and other active pharmaceutical ingredients (APIs).

Caption: General synthetic workflow illustrating the utility of the title compound.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on safety data for structurally similar compounds like 2-chloropyridine 1-oxide and the parent 2-chloro-3-methylpyridine.[9][10][11]

Hazard Identification

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[10][12] |

| Skin Irritation | Causes skin irritation.[9][10] |

| Eye Irritation | Causes serious eye irritation.[9][10] |

| Respiratory Irritation | May cause respiratory irritation.[9][10] |

Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[10] Contaminated clothing should be removed and laundered before reuse.[9]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[7]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Contain the spill with an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, labeled container for disposal.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[9][10]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. ba.hsp-pharma.com [ba.hsp-pharma.com]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 8. 2-Chloro-3-methylpyridine [jubilantingrevia.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. aksci.com [aksci.com]

- 12. 2-Chloro-3-methylpyridine | 18368-76-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to the Synthesis of 2-Chloro-3-methylpyridine from 3-Methylpyridine: Mechanisms, Protocols, and Regioselectivity

Executive Summary

This guide provides an in-depth technical overview of the synthetic pathway from 3-methylpyridine to 2-chloro-3-methylpyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] The synthesis is a two-step process involving an initial N-oxidation of 3-methylpyridine to yield 3-methylpyridine 1-oxide, followed by a deoxygenative chlorination. The core scientific challenge of this synthesis lies in controlling the regioselectivity of the chlorination step, which typically yields a mixture of isomers, including the desired 2-chloro-3-methylpyridine and the often predominant 2-chloro-5-methylpyridine.[3][4] This document details the underlying chemical principles, provides field-proven experimental protocols, and explores strategies to influence isomeric outcomes, offering a comprehensive resource for researchers and process chemists.

Introduction

2-Chloro-3-methylpyridine is a versatile heterocyclic building block essential for the synthesis of numerous high-value commercial products, including active pharmaceutical ingredients (APIs) like Lumacaftor and nicosulfuron.[1][3] Its precursor, 3-methylpyridine (also known as 3-picoline), is an accessible starting material.[5] However, the direct chlorination of 3-methylpyridine is inefficient and lacks selectivity.

The established synthetic route circumvents this issue by first activating the pyridine ring through N-oxidation. The resulting intermediate, 3-methylpyridine 1-oxide, exhibits altered electronic properties that facilitate subsequent nucleophilic substitution.[6][7] The oxygen atom activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack.[8] The subsequent reaction with a chlorinating agent, such as phosphoryl chloride (POCl₃), introduces a chlorine atom onto the ring, typically with concomitant deoxygenation.

The primary hurdle in this process is achieving regioselectivity. The reaction of 3-methylpyridine 1-oxide with chlorinating agents invariably produces a mixture of chlorinated isomers, with 2-chloro-3-methylpyridine often being a minor component.[9][10] This guide will dissect the mechanistic factors governing this distribution and present methodologies for each synthetic step.

Additionally, this guide will address the synthesis of the user-specified target, 2-Chloro-3-methylpyridine 1-oxide . It is crucial to note that this compound is typically synthesized by the N-oxidation of 2-chloro-3-methylpyridine after the chlorination and purification steps. The primary industrial route does not proceed through this molecule as an intermediate.

Caption: Overall synthetic workflow from 3-methylpyridine.

Part 1: Synthesis of 3-Methylpyridine 1-Oxide (N-Oxidation)

The initial step involves the oxidation of the nitrogen atom in the 3-methylpyridine ring. This transformation is critical as it reverses the ring's typical electronic character. While the pyridine ring is electron-deficient and resistant to electrophilic attack, the N-oxide is electron-rich and readily undergoes substitution at the 2- and 4-positions.[8]

Mechanistic Principles & Reagent Selection

The most common method for N-oxidation is the use of a peroxy acid. This can be generated in situ by mixing hydrogen peroxide with a carboxylic acid, typically glacial acetic acid, or by using a pre-formed peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[11][12]

-

Hydrogen Peroxide/Acetic Acid: This is a cost-effective and powerful oxidizing system. However, the reaction is highly exothermic, and the decomposition of hydrogen peroxide can lead to thermal runaway if not carefully controlled.[13][14] Industrial processes often employ microreactors to manage the thermal load and enhance safety.[14][15]

-

m-CPBA: This reagent offers higher yields for some substituted pyridines and operates under milder conditions.[11] Its cost and the need to remove the meta-chlorobenzoic acid byproduct are its main drawbacks for large-scale synthesis.

Detailed Experimental Protocol: N-Oxidation with H₂O₂/Acetic Acid

This protocol is adapted from established procedures for pyridine N-oxidation.[12]

Caution: This reaction is exothermic and involves a strong oxidizing agent. All operations must be conducted behind a safety shield in a well-ventilated fume hood.

-

Reaction Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 600 mL of glacial acetic acid.

-

Reagent Addition: Add 200 g (2.15 moles) of freshly distilled 3-methylpyridine to the flask. With continuous stirring and cooling in an ice-water bath, slowly add 318 mL (2.76 moles) of 30% hydrogen peroxide via the dropping funnel.

-

Reaction Execution: Maintain the internal temperature between 70-80°C throughout the addition. After the addition is complete, heat the mixture at 70-75°C for an additional 3 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

The crude residue is then purified by vacuum distillation (b.p. 84–85°C/0.3 mm) to yield 3-methylpyridine 1-oxide as a hygroscopic solid.[12]

-

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine | [12] |

| Reagents | 30% H₂O₂, Glacial Acetic Acid | [12] |

| Temperature | 70-80°C | [12] |

| Reaction Time | ~3 hours post-addition | [12] |

| Typical Yield | 73–77% | [12] |

Table 1: Summary of reaction parameters for the N-oxidation of 3-methylpyridine.

Part 2: Synthesis of 2-Chloro-3-methylpyridine (Chlorination)

This step converts the intermediate N-oxide into the chlorinated pyridine. The choice of chlorinating agent is critical as it dictates the reaction mechanism and, most importantly, the regiochemical outcome. Phosphoryl chloride (POCl₃) is the most common reagent, though others like oxalyl chloride or sulfonyl chlorides have been used.[4][6]

Mechanistic Principles of Chlorination with POCl₃

The reaction proceeds via activation of the N-oxide oxygen by the electrophilic phosphorus atom of POCl₃. This forms a pyridinium phosphate ester intermediate, which is an excellent leaving group. A chloride ion (from POCl₃ or an additive) then acts as a nucleophile, attacking the activated C2 or C4 positions. A subsequent elimination-rearrangement cascade expels the phosphate group and results in the chlorinated pyridine product.[16][17]

Caption: Simplified mechanism for chlorination with POCl₃.

The Regioselectivity Challenge

For 3-methylpyridine 1-oxide, nucleophilic attack can occur at C2, C4, or C6.

-

Attack at C2: Yields 2-chloro-3-methylpyridine.

-

Attack at C4: Yields 4-chloro-3-methylpyridine.

-

Attack at C6: Yields 2-chloro-5-methylpyridine (since C6 is equivalent to C2 in the unsubstituted ring, but distinct here).

The reaction with POCl₃ typically yields a mixture where 4-chloro-3-methylpyridine is the main product, and 2-chloro-5-methylpyridine is produced in greater quantities than the desired 2-chloro-3-methylpyridine.[4] For example, one patented process reports a mixture containing only 11% 2-chloro-3-methylpyridine alongside 89% of the 2-chloro-5-methylpyridine isomer.[9] This distribution is governed by a complex interplay of steric hindrance from the methyl group and the electronic activation provided by the N-oxide functionality.

Detailed Experimental Protocol: Chlorination with POCl₃

This protocol is a representative example adapted from patent literature, which aims to improve the ratio of 2-chloro isomers over the 4-chloro isomer.[4]

-

Reaction Setup: Charge a 2-L flask equipped for low-temperature reactions with 3-methylpyridine 1-oxide (38.2 g, 0.35 mol) and dichloromethane (CH₂Cl₂, 560 mL). Cool the mixture to 0-5°C.

-

Reagent Addition:

-

Prepare a solution of phosphoryl chloride (POCl₃) (107.4 g, 0.7 mol) in CH₂Cl₂ (70 mL).

-

Prepare a solution of a basic organic nitrogen compound, such as diisooctylamine (DIOA) (169.0 g, 0.7 mol), in CH₂Cl₂ (70 mL).

-

Add 10% of the POCl₃ solution to the reaction flask.

-

Simultaneously add the remaining POCl₃ solution and the DIOA solution to the flask over a 3-hour period, ensuring the temperature is maintained at 0-5°C.

-

-

Reaction and Quenching:

-

Stir the mixture for an additional 2 hours at 0-5°C.

-

Slowly add water (105.2 g) to quench the reaction, keeping the temperature below 20°C.

-

-

Work-up and Isolation:

| Chlorinating System | 2-chloro-3-methyl % | 2-chloro-5-methyl % | Reference |

| POCl₃ / Triethylamine | 13 | 87 | [9] |

| Benzoyl Chloride / Triethylamine | 13 | 87 | [9] |

| POCl₃ / Diisooctylamine | (Ratio improved vs. POCl₃ alone) | (Ratio improved vs. POCl₃ alone) | [4] |

Table 2: Representative isomer ratios from different chlorination methods. Note that precise ratios for the DIOA system are not specified but the patent claims improved yield and purity of the 5-chloro isomer.[4]

Part 3: Synthesis of this compound

As previously stated, the synthesis of this specific target molecule requires an additional step after the formation and purification of 2-chloro-3-methylpyridine. The electron-withdrawing nature of the chlorine atom makes this substrate less reactive towards N-oxidation than the parent 3-methylpyridine. Therefore, a stronger oxidizing agent or more forcing conditions may be required.

Proposed Experimental Protocol: Final N-Oxidation

A general procedure using m-CPBA, a potent oxidizing agent, is proposed.

-

Reaction Setup: Dissolve purified 2-chloro-3-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Reagent Addition: Cool the solution in an ice bath and add m-CPBA (approx. 1.1-1.2 eq) portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Isolation:

-

Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (to remove acidic byproduct) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.[18][19]

-

Conclusion

The synthesis of 2-chloro-3-methylpyridine from 3-methylpyridine is a well-established but challenging process. While the initial N-oxidation is straightforward, the subsequent deoxygenative chlorination presents a significant regioselectivity problem, often favoring the formation of isomeric byproducts over the desired 2-chloro-3-methylpyridine. This guide has outlined the mechanistic basis for this challenge and provided detailed protocols for each step in the synthetic sequence, including the final oxidation to produce the title compound, this compound. For drug development professionals and process chemists, overcoming the regioselectivity issue through careful selection of reagents, additives, and reaction conditions remains the key to an efficient and economically viable synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 3. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. baranlab.org [baranlab.org]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 10. CN101671296B - New method for obtaining 2-chloro-3-methylpyridine from mixture of 2-chloro-5-methylpyridine and 2-chloro-3-methylpyridine - Google Patents [patents.google.com]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 91668-83-6|this compound|BLD Pharm [bldpharm.com]

- 19. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic Characterization of 2-Chloro-3-methylpyridine 1-oxide: A Technical Guide

Introduction

Molecular Structure and Its Spectroscopic Implications

The structure of 2-Chloro-3-methylpyridine 1-oxide, with its unique arrangement of a chloro group, a methyl group, and an N-oxide moiety on the pyridine ring, gives rise to a distinct spectroscopic fingerprint. The N-oxide group acts as a strong electron-donating group through resonance and an electron-withdrawing group through induction, significantly influencing the electron density distribution around the ring. The chloro group is an electron-withdrawing group via induction and a weak electron-donating group through resonance. The methyl group is a weak electron-donating group. The interplay of these electronic effects dictates the chemical shifts in NMR, the vibrational frequencies in IR, the fragmentation patterns in MS, and the electronic transitions in UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its parent compound, 2-chloro-3-methylpyridine, and the N-oxides of its constituent parts, 2-chloropyridine and 3-methylpyridine.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: A generalized workflow for the preparation and analysis of an NMR sample.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show three aromatic protons and one methyl group singlet. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Prediction |

| H-4 | 7.1 - 7.3 | Doublet of doublets (dd) | Influenced by the electron-donating N-oxide and the adjacent chloro and methyl groups. Data from 2-chloropyridine N-oxide and 3-methylpyridine N-oxide support this region.[1] |

| H-5 | 7.2 - 7.4 | Triplet (t) or dd | Expected to be in a similar region to H-4, with coupling to both H-4 and H-6. |

| H-6 | 8.1 - 8.3 | Doublet (d) | The proton ortho to the N-oxide is significantly deshielded. This is a characteristic feature of pyridine N-oxides.[1] |

| -CH₃ | 2.3 - 2.5 | Singlet (s) | The methyl group protons will appear as a singlet in a typical upfield region for an aromatic methyl group. |

Note: Predicted chemical shifts are relative to TMS (tetramethylsilane) at 0 ppm.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton. The N-oxide group and the chloro substituent will have a significant impact on the chemical shifts of the ring carbons.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | 148 - 152 | Shielded compared to the parent pyridine due to the N-oxide, but deshielded by the attached chloro group.[1] |

| C-3 | 130 - 134 | Deshielded by the adjacent chloro and methyl groups. |

| C-4 | 125 - 129 | Influenced by the electronic effects of the N-oxide and the substituents. |

| C-5 | 127 - 131 | Expected to have a chemical shift in the typical aromatic region. |

| C-6 | 138 - 142 | The carbon ortho to the N-oxide is typically deshielded.[1] |

| -CH₃ | 18 - 22 | Typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Characteristic IR Absorption Bands (Predicted)

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (methyl) | 2850 - 3000 | Medium |

| C=C and C=N stretching (aromatic ring) | 1400 - 1600 | Strong, multiple bands |

| N-O stretching | 1200 - 1300 | Strong |

| C-Cl stretching | 700 - 800 | Strong |

| C-H out-of-plane bending | 750 - 900 | Strong |

The most diagnostic peak in the IR spectrum of a pyridine N-oxide is the strong N-O stretching vibration, which typically appears in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern

For this compound (molecular weight: 143.57 g/mol ), the following fragmentation patterns are anticipated under electron ionization (EI):

-

Molecular Ion (M⁺): A peak at m/z 143 (for ³⁵Cl) and 145 (for ³⁷Cl) with an approximate ratio of 3:1 is expected, confirming the presence of one chlorine atom.

-

Loss of Oxygen ([M-O]⁺): A significant fragment at m/z 127 and 129, corresponding to the loss of the oxygen atom from the N-oxide, is a characteristic fragmentation pathway for pyridine N-oxides. This would result in the formation of the 2-chloro-3-methylpyridine radical cation.

-

Loss of Chlorine ([M-Cl]⁺): A fragment at m/z 108, resulting from the loss of the chlorine atom.

-

Loss of Methyl Group ([M-CH₃]⁺): A fragment at m/z 128 and 130.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Expected UV-Vis Absorption

Pyridine N-oxides typically exhibit two main absorption bands in the UV region, corresponding to π → π* transitions. For this compound, the following absorptions are predicted in a non-polar solvent like hexane:

-

Band I: Around 220-240 nm

-

Band II: Around 270-290 nm

The position and intensity of these bands can be influenced by the solvent polarity. In more polar solvents, a blue shift (hypsochromic shift) of the longer wavelength band is often observed.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging the known spectroscopic characteristics of analogous compounds and fundamental principles, we have established a detailed framework for the interpretation of its NMR, IR, MS, and UV-Vis spectra. This information is invaluable for researchers and scientists working with this compound, enabling its unambiguous identification, purity assessment, and a deeper understanding of its chemical behavior. The experimental validation of these predictions will be a valuable contribution to the chemical literature.

References

electrophilic and nucleophilic sites in 2-Chloro-3-methylpyridine 1-oxide

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-3-methylpyridine 1-oxide

Abstract

This compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its synthetic versatility stems from a unique electronic architecture conferred by the interplay of the N-oxide functionality, a chloro substituent, and a methyl group. This guide provides a comprehensive analysis of the molecule's electronic landscape, delineating its primary electrophilic and nucleophilic centers. A thorough understanding of these reactive sites is paramount for chemists aiming to leverage this scaffold in the strategic design and execution of complex synthetic routes. This document synthesizes foundational principles with mechanistic insights and practical methodologies to serve as an authoritative resource for researchers, scientists, and drug development professionals.

The Electronic Architecture of this compound

The reactivity of this compound is not merely a sum of its parts but a complex interplay between its constituent functional groups. The pyridine N-oxide core establishes the foundational electronic characteristics, which are then modulated by the chloro and methyl substituents.

-

The Pyridine N-Oxide Core: The N-oxide group is a zwitterionic dative bond (N⁺–O⁻), which creates a significant dipole moment and fundamentally alters the reactivity compared to the parent pyridine.[2] The oxygen atom, bearing a partial negative charge, can donate electron density back into the pyridine ring via resonance. This donation increases the electron density at the C2 (ortho) and C4 (para) positions, activating the ring towards electrophilic aromatic substitution.[3][4] Conversely, the powerful inductive electron withdrawal by the positively charged nitrogen atom renders these same C2 and C4 positions electron-deficient, making them susceptible to nucleophilic attack.[3][4] This dual nature is the cornerstone of pyridine N-oxide chemistry.

-

Influence of Substituents:

-

2-Chloro Group: The chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect, significantly increasing the partial positive charge on the C2 carbon. This makes C2 the most electron-deficient and, therefore, the most electrophilic site on the ring. Furthermore, chloride is an excellent leaving group, predisposing the C2 position to nucleophilic aromatic substitution (SNAr) reactions.[5][6]

-

3-Methyl Group: The methyl group at the C3 position is a weak electron-donating group through induction and hyperconjugation. Its presence has a minor electronic influence but can exert steric effects on adjacent positions, potentially modulating the regioselectivity of certain reactions.

-

This combination of effects creates a molecule with distinct and predictable sites for both nucleophilic and electrophilic attack.

Mapping the Reactive Centers: Nucleophilic vs. Electrophilic Sites

The unique electronic distribution in this compound gives rise to well-defined reactive centers.

Nucleophilic Sites

A nucleophile is a chemical species that donates an electron pair to form a chemical bond.[7] In this compound, the primary nucleophilic character resides in two locations:

-

The N-Oxide Oxygen: The oxygen atom is the most prominent nucleophilic center. Its partial negative charge and available lone pairs make it highly reactive towards electrophiles such as protons, alkylating agents, and acylating agents like phosphorus oxychloride (POCl₃).[3][8]

-

The Aromatic Ring (Positions C4 & C6): Due to the π-donating ability of the N-oxide oxygen, the ring itself is activated and can act as a nucleophile in electrophilic aromatic substitution (EAS) reactions. Computational studies and experimental evidence show that electrophiles preferentially attack the C4 and C6 positions to avoid proximity to the positively charged nitrogen.[9][10]

Electrophilic Sites

An electrophile is a species that accepts an electron pair to form a new covalent bond.[7][11] The electron-deficient nature of the pyridine ring, amplified by the substituents, creates several electrophilic sites:

-

The C2 Carbon: This is the principal electrophilic center. It is bonded to both the highly electronegative N⁺-O⁻ moiety and the inductively withdrawing chlorine atom. This makes the C2 carbon exceptionally electron-poor and the prime target for attack by a wide range of nucleophiles.[12][13]

-

The C4 and C6 Carbons: These positions also exhibit significant electrophilic character due to the strong electron-withdrawing nature of the N-oxide group, which is evident from the molecule's resonance structures. They can be attacked by strong nucleophiles.[3]

The following diagram illustrates the primary reactive sites on the molecule.

References

- 1. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 2. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemrxiv.org [chemrxiv.org]

physical and chemical stability of 2-Chloro-3-methylpyridine 1-oxide

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Chloro-3-methylpyridine 1-oxide

Introduction

This compound (CAS No: 91668-83-6) is a substituted pyridine N-oxide that serves as a valuable research chemical and a potential intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Like many heterocyclic N-oxides, its utility is intrinsically linked to its chemical reactivity; the N-oxide functional group significantly alters the electron density of the pyridine ring, rendering it more susceptible to certain nucleophilic and electrophilic substitutions compared to its parent pyridine.[3]

However, this enhanced reactivity necessitates a thorough understanding of the compound's stability profile. For researchers in drug development and process chemistry, predicting and verifying the physical and chemical stability of such an intermediate is paramount. It dictates storage conditions, defines shelf-life, informs reaction parameter selection, and is critical for identifying potential impurities that may arise during synthesis or storage.

This technical guide provides a comprehensive framework for assessing the stability of this compound. Moving beyond a simple data sheet, this document outlines the predicted reactivity based on first principles and data from analogous structures, and provides detailed, field-proven protocols for conducting forced degradation studies. The objective is to equip scientists with the necessary tools to build a robust stability profile, ensuring the integrity and purity of this critical chemical building block.

Section 1: Physicochemical Properties and Recommended Handling

A foundational understanding of the compound's basic physical properties is essential for safe handling and the design of meaningful stability studies. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and infer logical handling procedures.

Table 1: Physicochemical Characteristics of this compound

| Property | Value / Description | Source(s) |

| CAS Number | 91668-83-6 | [1][2] |

| Molecular Formula | C₆H₆ClNO | [1][4] |

| Molecular Weight | 143.57 g/mol | [1] |

| Synonyms | 2-Chloro-3-methylpyridine N-oxide, 2-Chloro-3-picoline N-oxide | [1][4] |

| Appearance | Inferred to be a solid or high-boiling liquid, potentially yellow to off-white, based on related pyridine derivatives. | [5] |

| Solubility | Expected to have limited solubility in water but good solubility in common organic solvents (e.g., ethanol, methanol, dichloromethane), similar to its parent compound. | [6] |

Handling and Storage Protocols

Given its chemical structure—a chlorinated pyridine N-oxide—prudent handling and storage are critical to maintain its integrity and ensure laboratory safety. The following recommendations are based on safety data for structurally related compounds.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It is crucial to protect it from sources of ignition, such as heat, sparks, and open flames.[5] Storage at recommended ambient or refrigerated temperatures, as specified by the supplier, is advised.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which are known to react with similar heterocyclic compounds.[5][8] Contact with strong acids or bases should also be controlled, as these conditions may catalyze degradation (see Section 2).

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a chemical fume hood to avoid inhalation of any potential vapors.

Section 2: Predicted Chemical Stability and Degradation Pathways

The chemical architecture of this compound suggests several potential pathways for degradation under stress conditions. The N-oxide group activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack, while the chlorine atom at the 2-position is itself a potential leaving group.

Key Potential Degradation Routes

-

Reductive Deoxygenation: A common reaction for pyridine N-oxides is the reduction of the N-O bond to yield the parent pyridine.[3] This could be initiated by reducing agents or certain metal catalysts, resulting in the formation of 2-Chloro-3-methylpyridine.

-

Hydrolytic Degradation: The chlorine atom at the 2-position is susceptible to nucleophilic substitution by water (hydrolysis), particularly under acidic or basic catalysis. This would lead to the formation of 2-Hydroxy-3-methylpyridine 1-oxide.

-

Photodegradation: Pyridine and its derivatives can be susceptible to degradation upon exposure to UV light. Studies on the related compound 2-chloropyridine have shown that photolytic treatment can induce complex reactions, including dechlorination and ring-opening, to form various intermediate products.[9]

-

Thermal Decomposition: At elevated temperatures, significant decomposition is expected. Based on data from the parent compound, hazardous decomposition products likely include toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[8][10]

The following diagram illustrates these predicted degradation pathways, providing a conceptual map for designing forced degradation studies.

Caption: Predicted degradation pathways for this compound.

Section 3: Framework for Experimental Stability Assessment

To empirically determine the stability of this compound, a systematic approach using forced degradation (stress testing) is required. This involves subjecting the compound to harsh conditions that accelerate decomposition, allowing for the rapid identification of potential degradants and sensitive functional groups. The workflow is guided by principles outlined in ICH guidelines for pharmaceutical stability testing.

Causality of the Experimental Framework

The rationale behind this workflow is to create a "stability map" of the molecule. By intentionally pushing the compound to degrade under various conditions (heat, pH, light, oxidation), we can:

-

Identify liable bonds and functional groups: Determine which parts of the molecule are most likely to break down.

-

Generate potential degradants: Produce and identify the impurities that might form under long-term storage or during manufacturing.

-

Develop a stability-indicating analytical method: Prove that our analytical method (e.g., HPLC) can separate the parent compound from all potential degradation products, which is essential for accurate purity testing.

The diagram below outlines the logical flow of a comprehensive stability assessment program.

Caption: Experimental workflow for a comprehensive stability assessment.

Section 4: Detailed Experimental Protocols for Forced Degradation

The following protocols are designed as a robust starting point for any laboratory. They are self-validating in that they include control samples to ensure that any observed degradation is due to the applied stress and not other factors.

Prerequisite: A validated stability-indicating HPLC method must be in place. A typical starting point would be a reverse-phase C18 column with a gradient elution using mobile phases of acetonitrile and water (with a modifier like 0.1% formic acid for better peak shape) and UV detection.

Protocol 4.1: Thermal Stress Testing

-

Objective: To assess the impact of high temperature on the compound in both solid and solution states.

-

Methodology:

-

Solid State: Place approximately 10-20 mg of this compound into a clean glass vial. Place the open vial in an oven set to 80°C for 7 days.

-

Solution State: Prepare a solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture. Seal the vial and place it in an oven at 60°C for 7 days.

-

Control Samples: Prepare identical solid and solution samples but store them protected from light at a controlled low temperature (e.g., 5°C).

-

Analysis: After the stress period, allow samples to cool to room temperature. Dissolve the solid sample and dilute the solution sample to a suitable concentration for HPLC analysis. Analyze the stressed and control samples.

-

Protocol 4.2: Hydrolytic Stress Testing

-

Objective: To evaluate the compound's susceptibility to hydrolysis across a range of pH values.

-

Methodology:

-

Prepare a stock solution of the compound at ~10 mg/mL in acetonitrile.

-

Acid Hydrolysis: Dilute the stock solution 1:10 with 1 M HCl to get a final concentration of 1 mg/mL. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dilute the stock solution 1:10 with 1 M NaOH to get a final concentration of 1 mg/mL. Keep at room temperature for 24 hours. Causality Note: Basic conditions are often more aggressive for halogenated pyridines, so starting at room temperature is a prudent first step.

-

Neutral Hydrolysis: Dilute the stock solution 1:10 with purified water to get a final concentration of 1 mg/mL. Heat at 60°C for 24 hours.

-

Control Sample: Prepare a control by diluting the stock solution 1:10 with 50:50 acetonitrile:water and storing at 5°C.

-

Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target concentration for HPLC analysis.

-

Protocol 4.3: Oxidative Stress Testing

-

Objective: To determine the compound's stability in the presence of an oxidizing agent.

-

Methodology:

-

Prepare a solution of the compound at 1 mg/mL in a 50:50 acetonitrile:water mixture.

-

Add 3% hydrogen peroxide (H₂O₂) to the solution.

-

Store the mixture at room temperature, protected from light, for 24 hours.

-

Control Sample: Prepare an identical sample without the addition of hydrogen peroxide.

-

Analysis: Analyze both the stressed and control samples directly by HPLC.

-

Protocol 4.4: Photostability Testing

-

Objective: To assess degradation caused by exposure to light. This protocol is conceptually based on ICH Q1B guidelines.

-

Methodology:

-

Solid State: Spread a thin layer of the solid compound in a shallow, UV-transparent dish (e.g., quartz).

-

Solution State: Prepare a 1 mg/mL solution in a quartz tube.

-

Control Samples: Prepare identical "dark" controls for both solid and solution samples by wrapping them completely in aluminum foil.

-

Exposure: Place all samples (exposed and dark controls) in a photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

-

Analysis: After exposure, prepare all samples for HPLC analysis as described in previous protocols.

-

Section 5: Data Interpretation and Reporting

Analysis of the stressed samples should focus on the percentage of the parent compound remaining and the formation of any new peaks in the chromatogram.

Table 2: Example Data Reporting Template for Forced Degradation Studies

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Area of Major Degradant 1 (RT) | % Area of Major Degradant 2 (RT) | Mass Balance (%) | Observations |

| Control (Solution) | 7 days / 5°C | 100.0 | N/D | N/D | 100.0 | No change |

| Thermal (Solid) | 7 days / 80°C | 98.5 | 1.2 (5.4 min) | N/D | 99.7 | Slight degradation |

| Acid Hydrolysis | 24 hrs / 60°C | 85.2 | 13.5 (4.1 min) | N/D | 98.7 | Significant degradation |

| Base Hydrolysis | 24 hrs / RT | 40.1 | 55.3 (4.1 min) | 2.1 (6.2 min) | 97.5 | Extensive degradation |

| Oxidative (H₂O₂) | 24 hrs / RT | 99.5 | N/D | N/D | 99.5 | Very stable |

| Photolytic (Solution) | 1.2M lux-hr | 92.0 | 3.5 (3.8 min) | 4.1 (7.1 min) | 99.6 | Moderate degradation |

N/D = Not Detected; RT = Retention Time

Mass Balance: A critical aspect of interpretation is the mass balance, which is the sum of the assay of the parent compound and the areas of all degradation products. A mass balance close to 100% indicates that all major degradants are being detected by the analytical method.

Conclusion

This compound is a molecule of significant synthetic interest, but its inherent reactivity demands a proactive and systematic approach to stability assessment. The predicted degradation pathways—primarily reductive deoxygenation, hydrolysis of the C-Cl bond, and photolytic rearrangement—serve as a guide for targeted investigation. The experimental protocols detailed in this guide provide a robust, field-tested framework for researchers to empirically determine the stability profile of this compound. By executing these forced degradation studies, scientists can establish appropriate storage and handling conditions, anticipate potential impurities, and ensure the quality and reliability of this important chemical intermediate in their research and development endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 91668-83-6 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemcd.com [chemcd.com]

- 5. afgsci.com [afgsci.com]

- 6. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]

- 7. aksci.com [aksci.com]

- 8. 2-Chloro-3-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 9. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 2-Chloro-3-methylpyridine 1-oxide: A Pivotal Intermediate in Modern Synthetic Chemistry

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-3-methylpyridine 1-oxide, a heterocyclic building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will dissect its synthesis, elucidate its unique reactivity profile, and demonstrate its strategic application as a key intermediate. This document moves beyond simple procedural outlines to explain the underlying chemical principles and causality behind experimental choices, offering field-proven insights for practical application. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Strategic Role of Pyridine N-Oxides

Pyridine N-oxides are a versatile class of heterocyclic compounds that have become indispensable in organic synthesis. The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic properties and reactivity.[1][2] The N-O bond, with its dative covalent character (N⁺–O⁻), acts as a powerful electron-donating group through resonance, enriching the electron density at the C2, C4, and C6 positions.[3] Paradoxically, the positively charged nitrogen atom also enhances the ring's susceptibility to nucleophilic attack at these same positions. This dual reactivity makes pyridine N-oxides exceptional intermediates for directed functionalization.[1][4]

Among this class, this compound (CAS No. 91668-83-6) emerges as a particularly valuable synthon.[5][6] Its structure combines three key features:

-

The N-oxide group: Activates the ring for subsequent transformations.

-

A C2-Chloro substituent: An excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7][8]

-

A C3-Methyl group: Provides steric and electronic influence, directing the regiochemical outcome of reactions and serving as a key structural element in many target molecules.

This guide will illuminate the pathway from its synthesis to its application, providing the technical detail necessary for its successful utilization in complex synthetic campaigns.

Synthesis of this compound

The direct N-oxidation of 2-chloro-3-methylpyridine is a viable route, but a more common and industrially relevant strategy involves the chlorination of a precursor, 3-methylpyridine 1-oxide. This two-step approach offers significant advantages in controlling regioselectivity.

Step 1: N-Oxidation of 3-Methylpyridine

The initial step is the oxidation of the nitrogen atom in 3-methylpyridine. This is typically achieved using peroxy acids, such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium.[1][2][9]

-

Causality of Reagent Choice: The use of an oxidizing agent like H₂O₂ in glacial acetic acid is effective and economical. The acid protonates the pyridine nitrogen, making it more susceptible to oxidation, while also catalyzing the formation of the potent oxidant, peracetic acid, in situ.[3] The N-oxidation step is crucial as it deactivates the nitrogen atom towards electrophilic attack in subsequent steps and pre-activates the C2 and C4 positions for the desired chlorination.[2]

Step 2: Directed Chlorination of 3-Methylpyridine 1-oxide

With the N-oxide in place, chlorination can be directed to the activated C2 and C6 positions. The reagent of choice for this transformation is typically phosphoryl chloride (POCl₃).[2][10] This reaction proceeds via an addition-elimination mechanism, where the N-oxide oxygen attacks the phosphorus center, leading to an activated intermediate that is then attacked by a chloride ion.[4]

A significant challenge in this step is the formation of isomeric products. The reaction of 3-methylpyridine 1-oxide with POCl₃ yields a mixture of 2-chloro-3-methylpyridine and its isomer, 2-chloro-5-methylpyridine.[10][11]

-

Expert Insight: The ratio of these isomers is highly dependent on reaction conditions, including temperature, solvent, and the presence of basic organic nitrogen compounds like triethylamine or diisooctylamine.[10][11] These bases play a critical role in modulating the reaction pathway, and their careful selection and stoichiometry are key to maximizing the yield of the desired 2-chloro-3-methylpyridine isomer. Low temperatures (e.g., 0-5 °C) are often employed to improve selectivity.[10]

The overall synthesis pathway is visualized below.

Caption: Synthesis workflow for 2-Chloro-3-methylpyridine.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in its predictable reactivity. The electron-withdrawing nature of the N⁺–O⁻ moiety, combined with the inductive effect of the chlorine atom, renders the C2 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr).[7][8]

Caption: Key reaction pathway utilizing the title intermediate.

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this intermediate. A wide variety of nucleophiles can displace the C2-chloride, including:

-

Alkoxides and Phenoxides (R-O⁻): To form ether linkages.

-

Thiolates (R-S⁻): To introduce thioether moieties.

-

Amines (R₂N-H): To synthesize substituted 2-aminopyridines, which are common pharmacophores.

The SNAr reaction on a 2-chloropyridine is significantly faster than on its 3-chloro or 4-chloro counterparts, and the N-oxide group further enhances this rate.[12] This predictable, high-reactivity at a specific site is what makes the intermediate so valuable for building molecular complexity.

Deoxygenation

Following functionalization at the C2 position, the N-oxide group can be easily removed to yield the corresponding substituted pyridine. This "traceless" auxiliary role is a key advantage of N-oxide chemistry. Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are commonly used for this deoxygenation step.[3]

Application in Pharmaceutical Synthesis

2-Chloro-3-methylpyridine and its N-oxide precursor are vital building blocks for numerous Active Pharmaceutical Ingredients (APIs).[13] The 2-substituted-3-methylpyridine scaffold is present in a range of drugs. For instance, 2-chloro-3-methylpyridine is a documented intermediate in the synthesis of several antihistamines.[14]

Case Study: Synthesis of Nevirapine Intermediate While not a direct use of the N-oxide, the synthesis of 2-Chloro-3-amino-4-methylpyridine, a key intermediate for the HIV drug Nevirapine, highlights the importance of chloropyridine derivatives.[15] The synthetic strategies often involve transformations of functional groups on a pre-formed chloromethylpyridine ring, underscoring the value of mastering the synthesis and handling of these precursors.

Experimental Protocols

The following protocols are adapted from established literature and are intended for use by trained professionals in a controlled laboratory setting.

Protocol 1: Synthesis of 2-Chloro-3-methylpyridine from 3-Methylpyridine 1-oxide

This procedure is based on methodologies described in patent literature for the chlorination of pyridine N-oxides.[10]

Materials:

-

3-Methylpyridine 1-oxide (1.0 mol)

-

Dichloromethane (CH₂Cl₂) (10 volumes)

-

Phosphorus oxychloride (POCl₃) (2.0 mol)

-

Diisooctylamine (1.0 mol)

-

Water

-

20% Sodium Hydroxide (NaOH) solution

Procedure:

-

Charge a suitable reaction vessel with 3-methylpyridine 1-oxide and dichloromethane.

-

Cool the mixture to 0-5 °C with constant stirring under an inert atmosphere (e.g., Nitrogen).

-

Prepare two separate solutions: a) POCl₃ in dichloromethane. b) Diisooctylamine in dichloromethane.

-

Simultaneously add the two solutions from step 3 to the reaction mixture over a period of 2-3 hours, ensuring the internal temperature is maintained at 0-5 °C. The controlled, simultaneous addition is critical for managing the exotherm and improving isomeric selectivity.

-

After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

-

Carefully quench the reaction by slowly adding water, ensuring the temperature does not exceed 20 °C.

-

Adjust the pH of the aqueous layer to ~5.5 using a 20% NaOH solution.

-

Separate the organic layer. Wash the organic layer with water, then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine, which can be separated by fractional distillation.[11]

Protocol 2: General Procedure for Nucleophilic Substitution

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., sodium methoxide, 1.2 equiv)

-

Anhydrous solvent (e.g., DMF, THF, or Methanol)

Procedure:

-

Dissolve this compound in the chosen anhydrous solvent in a flask under an inert atmosphere.

-

Add the nucleophile portion-wise or as a solution at room temperature or a moderately elevated temperature (e.g., 50-80 °C), depending on the nucleophile's reactivity.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated ammonium chloride solution).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via column chromatography or recrystallization to yield the 2-substituted-3-methylpyridine 1-oxide.

Data Summary

Characterization data for the final, deoxygenated product, 2-Chloro-3-methylpyridine, is well-documented and serves as a crucial reference after synthesis and deoxygenation.

| Property | Value | Source |

| CAS Number | 18368-76-8 | [13][16] |

| Molecular Formula | C₆H₆ClN | [16][17] |

| Molecular Weight | 127.57 g/mol | [16][17] |

| Appearance | Slightly brownish crystalline powder | [18] |

| Boiling Point | 166 °C at 714 mmHg | [19] |

| Mass Spec (m/z Top Peak) | 127 | [17] |

Note: Spectroscopic data (NMR, IR) for this compound can be obtained from commercial suppliers or specialized databases upon request.[20][21]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its preparation via the N-oxidation of 3-methylpyridine followed by controlled chlorination provides a reliable pathway to a highly activated substrate. The pronounced electrophilicity at the C2 position allows for predictable and efficient nucleophilic aromatic substitution reactions, opening a gateway to a vast array of complex pyridine derivatives. The ability to subsequently remove the N-oxide functionality renders it a traceless directing group. For professionals in pharmaceutical and agrochemical R&D, a thorough understanding of the synthesis, reactivity, and handling of this intermediate is essential for the innovative and efficient construction of novel, high-value molecules.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 11. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 12. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 13. nbinno.com [nbinno.com]

- 14. 2-Chloro-3-methylpyridine [jubilantingrevia.com]

- 15. researchgate.net [researchgate.net]

- 16. scbt.com [scbt.com]

- 17. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cphi-online.com [cphi-online.com]

- 19. researchgate.net [researchgate.net]

- 20. 91668-83-6|this compound|BLD Pharm [bldpharm.com]

- 21. This compound | 91668-83-6 [chemicalbook.com]

A Technical Guide to 2-Chloro-3-methylpyridine 1-oxide: A Versatile Building Block in Modern Heterocyclic Chemistry

Abstract: 2-Chloro-3-methylpyridine 1-oxide has emerged as a pivotal intermediate in heterocyclic chemistry, offering a unique combination of reactivity and selectivity. Its strategic importance lies in the electronic modulation conferred by the N-oxide functionality, which activates the pyridine ring for a diverse range of transformations that are otherwise challenging with the parent heterocycle. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, with a focus on its role in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes mechanistic principles with field-proven experimental protocols to empower the strategic design of complex molecular architectures for pharmaceutical and agrochemical applications.[1][2][3]

The Strategic Role of the N-Oxide Functionality

The chemistry of pyridine is characterized by a general deactivation towards electrophilic substitution and a requirement for harsh conditions for nucleophilic substitution. The transformation of the pyridine nitrogen to an N-oxide fundamentally alters this reactivity profile.[4] The N-oxide group, a stable dipolar species, acts as an internal activating group through its dual electronic nature.[5][6]

-

Mesomeric Donation: The oxygen atom can donate electron density into the pyridine ring, increasing the electron density at the C2, C4, and C6 positions. This effect enhances the ring's susceptibility to electrophilic attack.[6]

-

Inductive Withdrawal: The positively charged nitrogen atom strongly withdraws electron density from the ring via the inductive effect. This creates electron-deficient C2 and C4 positions, making them highly susceptible to nucleophilic attack.[7][8]

This dual reactivity makes pyridine N-oxides exceptionally useful synthetic intermediates.[4][5] For a substrate like this compound, the N-oxide group profoundly activates the C2-chloro substituent for displacement, transforming it into an excellent electrophilic partner for a variety of synthetic transformations.

Synthesis of this compound

The preparation of this compound typically follows a two-step sequence starting from the commercially available 3-methylpyridine (3-picoline).

-

N-Oxidation: The first step is the oxidation of the pyridine nitrogen. This is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or, for larger-scale operations, hydrogen peroxide in acetic acid.[5][6]

-

Chlorination: The resulting 3-methylpyridine 1-oxide is then subjected to chlorination. A standard and effective method involves treatment with phosphorus oxychloride (POCl₃).[9][10] This reaction introduces the chlorine atom regioselectively, primarily at the 2- and 6-positions, which are activated for nucleophilic attack. The presence of the 3-methyl group provides some steric hindrance, favoring chlorination at the 2-position.

The overall workflow is a robust and scalable route to the target molecule.

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound is primarily derived from the reactivity of the C2-chloro substituent, which serves as a versatile linchpin for introducing molecular diversity.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[11][12] The electron-withdrawing N-oxide group is crucial for stabilizing the negative charge developed in this intermediate.

A wide range of nucleophiles can be employed, including:

-

Amines (primary and secondary)

-

Alkoxides and Phenoxides

-

Thiols

This reaction provides a direct and efficient pathway to a variety of 2-substituted-3-methylpyridine 1-oxides, which are valuable precursors in drug discovery.[2]

Caption: Stepwise mechanism for the SNAr reaction of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[13] These methods offer unparalleled scope for introducing complex carbon and nitrogen frameworks.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is one of the most widely used methods for creating biaryl structures.[14][15]

-

Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, providing access to substituted 2-aminopyridine derivatives.[14]

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Alkenylation: For the formation of C-C double bonds with alkenes.[4]

The success of these transformations is highly dependent on the choice of the palladium precursor, ligand, base, and solvent system. The N-oxide moiety can influence catalyst activity and must be considered during reaction optimization.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Deoxygenation: The Final Step

In many synthetic sequences, the final step is the removal of the N-oxide group to yield the target 2,3-disubstituted pyridine. This deoxygenation step is critical as it unmasks the final pyridine core. The reaction is typically straightforward and can be accomplished under mild conditions using various reagents, with phosphorus trichloride (PCl₃) being one of the most common and effective.[5][16]

Applications in Drug Discovery and Development

Heterocyclic scaffolds, particularly the pyridine ring, are privileged structures in medicinal chemistry.[17] this compound serves as a key starting material for introducing the 3-methyl-2-substituted pyridine motif found in numerous biologically active compounds. The presence of chlorine in drug candidates is also a common feature, making this intermediate highly valuable.[18] Its derivatives have been explored in the synthesis of APIs and agrochemicals, where precise control over substitution patterns is essential for modulating biological activity and pharmacokinetic properties.[2][3]

Experimental Protocols

The following protocols are provided as validated starting points for key transformations. Researchers should perform their own optimization based on specific substrates.

Protocol 1: Synthesis of 2-Chloro-5-methylpyridine from 3-Methylpyridine 1-Oxide

(Adapted from a representative chlorination procedure)[9][10]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-methylpyridine 1-oxide (1.0 eq) and a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield the isomeric mixture of chloromethylpyridines, from which the desired product can be isolated.

Protocol 2: Representative Suzuki-Miyaura Coupling

(Based on general palladium-catalyzed procedures)[14][15]

-

Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand like SPhos (4-10 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 5-12 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a powerful and versatile building block in heterocyclic synthesis. The N-oxide functionality serves as a superb activating group, enabling facile nucleophilic substitution and a broad range of palladium-catalyzed cross-coupling reactions at the C2 position. The straightforward synthesis and subsequent deoxygenation provide a robust platform for accessing highly functionalized 2,3-disubstituted pyridines. For chemists in drug discovery and process development, mastering the reactivity of this intermediate opens a direct and efficient route to novel chemical entities with significant therapeutic and commercial potential.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-Chloro-3-methylpyridine 1-oxide as a precursor for pharmaceutical ingredients